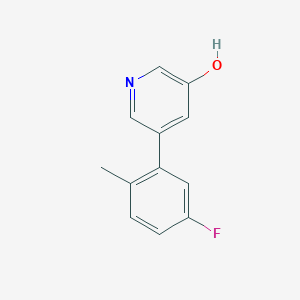

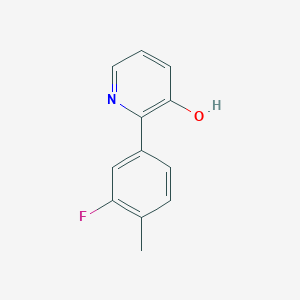

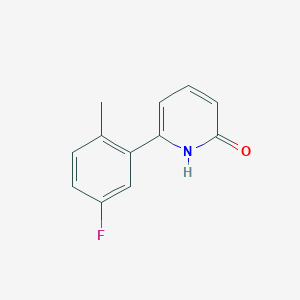

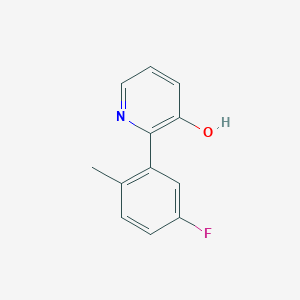

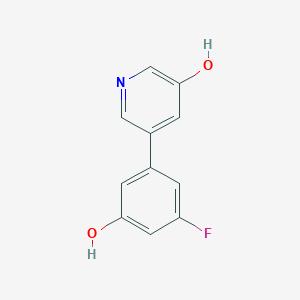

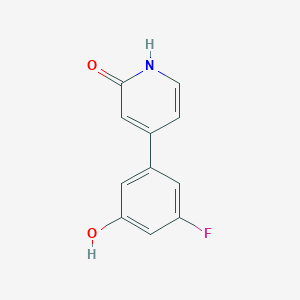

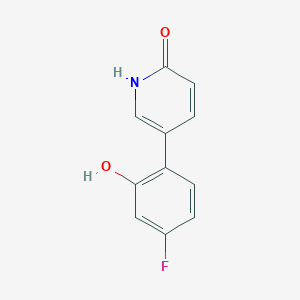

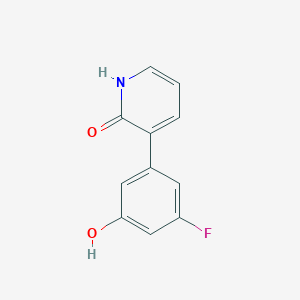

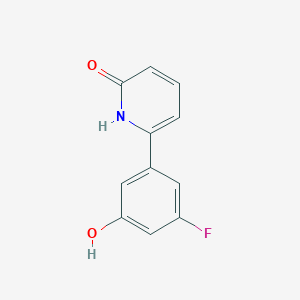

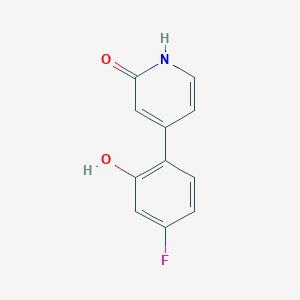

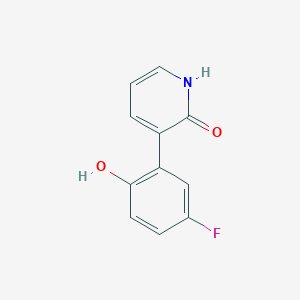

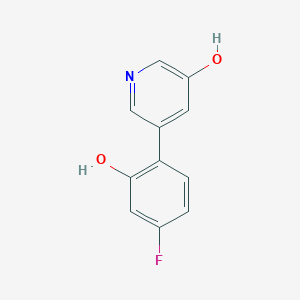

5-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, 95%

描述

5-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, or 5-FHP, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound with potential for use in various fields, including biochemistry, pharmacology, and medical research. 5-FHP has been found to have numerous biochemical and physiological effects, and its use in lab experiments can be beneficial in a number of ways.

科学研究应用

5-FHP has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), and its use as an inhibitor of AChE has been explored in the treatment of Alzheimer’s disease. 5-FHP has also been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO), and its use as an inhibitor of MAO has been explored in the treatment of depression. Additionally, 5-FHP has been studied as a potential activator of the enzyme phosphodiesterase (PDE), and its use as a PDE activator has been explored in the treatment of erectile dysfunction.

作用机制

The mechanism of action of 5-FHP is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, 5-FHP has been found to inhibit the enzymes acetylcholinesterase (AChE), monoamine oxidase (MAO), and phosphodiesterase (PDE). This inhibition is believed to be the result of the compound’s ability to form a covalent bond with the active site of the enzyme, preventing the enzyme from performing its normal function.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-FHP have not been extensively studied, but it has been found to have some effects on the body. Specifically, 5-FHP has been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which can result in increased alertness and improved cognitive function. Additionally, 5-FHP has been found to inhibit the enzyme monoamine oxidase (MAO), which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which can result in improved mood and decreased anxiety.

实验室实验的优点和局限性

The use of 5-FHP in lab experiments can be beneficial in a number of ways. One of the main advantages of 5-FHP is its ability to inhibit the enzymes acetylcholinesterase (AChE), monoamine oxidase (MAO), and phosphodiesterase (PDE). By inhibiting these enzymes, 5-FHP can be used to study the effects of increased levels of neurotransmitters in the brain. Additionally, 5-FHP is a relatively inexpensive compound, making it a cost-effective tool for laboratory experiments.

However, there are some limitations to the use of 5-FHP in lab experiments. One of the main limitations is that the effects of 5-FHP may not be consistent across different species. Additionally, 5-FHP can be toxic in large doses, so it is important to use the compound with caution.

未来方向

The potential applications of 5-FHP are numerous, and there are a number of future directions for research. One potential future direction is the study of 5-FHP as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, further studies could be conducted to explore the potential of 5-FHP as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine. Furthermore, research could be conducted to explore the potential of 5-FHP as an activator of the enzyme phosphodiesterase (PDE), which is involved in the breakdown of the neurotransmitter cyclic guanosine monophosphate (cGMP). Finally, further studies could be conducted to explore the potential of 5-FHP as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of the phospholipids in cell membranes.

合成方法

The synthesis of 5-FHP has been studied extensively, and numerous methods have been reported. The most common method involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with 3-hydroxy-4-pyridinecarboxaldehyde in the presence of a catalytic amount of piperidine in acetonitrile. This reaction is typically carried out at room temperature and yields 5-FHP in good yields.

属性

IUPAC Name |

5-(4-fluoro-2-hydroxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-8-1-2-10(11(15)4-8)7-3-9(14)6-13-5-7/h1-6,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGZRIMRBVJBBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682668 | |

| Record name | 5-(4-Fluoro-2-hydroxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluoro-2-hydroxyphenyl)pyridin-3-ol | |

CAS RN |

1261895-69-5 | |

| Record name | 3-Pyridinol, 5-(4-fluoro-2-hydroxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluoro-2-hydroxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。